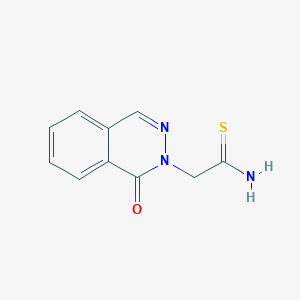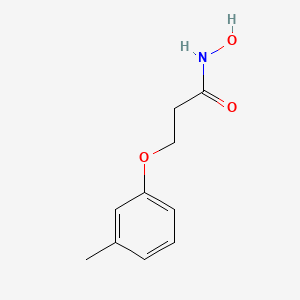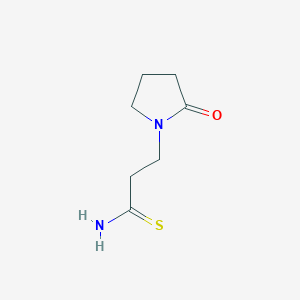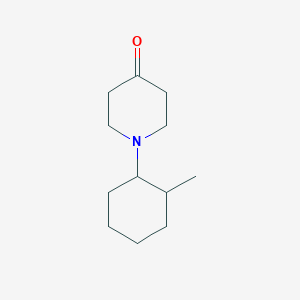![molecular formula C13H27N3 B6143848 [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine CAS No. 891639-48-8](/img/structure/B6143848.png)
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” is a chemical compound with the CAS Number: 891639-48-8 . It has a molecular weight of 225.38 . The compound is also known as LY278584. The physical form of this compound is oil .
Molecular Structure Analysis
The IUPAC Name of the compound is [1- (4-methyl-1-piperazinyl)cycloheptyl]methylamine . The InChI Code is 1S/C13H27N3/c1-15-8-10-16 (11-9-15)13 (12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 225.38 . It is stored at a temperature of 4°C . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
One area of scientific research involving similar compounds to “[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” focuses on the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors, including compounds with structural motifs similar to the queried chemical, are critical in assessing drug-drug interactions by selectively inhibiting specific CYP isoforms, which are responsible for the metabolism of many drugs. This research is crucial for predicting potential interactions in multi-drug regimens, which is vital for patient safety and effective pharmacotherapy (Khojasteh et al., 2011).
Behavioral Pharmacology of Novel Compounds
Another significant application lies in the behavioral pharmacology of novel compounds like AR-A000002, which structurally resembles the queried compound. These studies explore the anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists. Such research provides insights into the therapeutic potential of these compounds in treating anxiety and affective disorders, contributing to the development of new medications (Hudzik et al., 2003).
DNA Minor Groove Binders
Research also extends to compounds like Hoechst 33258 and its analogs, which share a similar structural motif with “this compound”. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is leveraged in fluorescent DNA staining, crucial for chromosome and nuclear staining in cell biology. Such studies are foundational for understanding cellular processes and for diagnostic applications in medicine and research (Issar & Kakkar, 2013).
Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) has also prompted research into the effects and pharmacology of compounds structurally related to “this compound”. Studies in this area focus on understanding the acute and long-term effects of NPS, their mechanism of action, potential for abuse, and health risks. This research is critical for public health and safety, informing policy, and developing strategies for harm reduction (Zawilska, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-8-10-16(11-9-15)13(12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGKSYAXUJMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

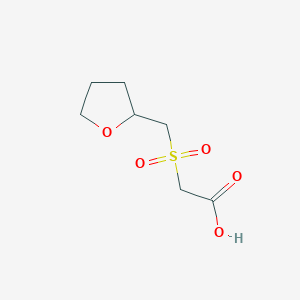
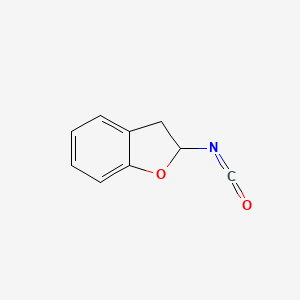

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
